
Cyclopentadiene dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadiene dioxide (CPDO) is a cyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is a colorless liquid that is highly reactive and unstable, making it challenging to handle and store.
Wirkmechanismus
The mechanism of action of Cyclopentadiene dioxide is not well-understood, but it is believed to be a potent electrophile that can undergo various reactions with nucleophiles. Cyclopentadiene dioxide can react with various functional groups such as alcohols, amines, and thiols, leading to the formation of new organic compounds.
Biochemische Und Physiologische Effekte
Cyclopentadiene dioxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Cyclopentadiene dioxide has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentadiene dioxide has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various reactions, making it a versatile building block for organic synthesis. However, its instability and reactivity make it challenging to handle and store, requiring special precautions and equipment.
Zukünftige Richtungen
There are several future directions for Cyclopentadiene dioxide research. One potential application is its use as a building block for the synthesis of new materials, such as polymers and coatings. Cyclopentadiene dioxide can also be used as a reactive intermediate for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of Cyclopentadiene dioxide and its potential as an anticancer and antimicrobial agent.
In conclusion, Cyclopentadiene dioxide is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Cyclopentadiene dioxide and its applications in various fields.
Synthesemethoden
Cyclopentadiene dioxide can be synthesized through the Diels-Alder reaction of cyclopentadiene and ozone. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained in high yield. The synthesis of Cyclopentadiene dioxide can also be achieved through the oxidation of cyclopentadiene using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Cyclopentadiene dioxide has been extensively studied in the scientific community due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Cyclopentadiene dioxide has also been used as a reactive intermediate in organic synthesis, such as the synthesis of furans and pyrans.
Eigenschaften
CAS-Nummer |
187-29-1 |
|---|---|
Produktname |
Cyclopentadiene dioxide |
Molekularformel |
C5H6O2 |
Molekulargewicht |
98.1 g/mol |
IUPAC-Name |
3,7-dioxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2 |
InChI-Schlüssel |
SIWFRAYSJGYECR-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C3C1O3 |
Kanonische SMILES |
C1C2C(O2)C3C1O3 |
Synonyme |
1,2,4,5-diepoxypentane 1,2-4,5-diepoxypentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



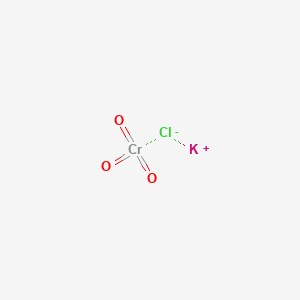
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
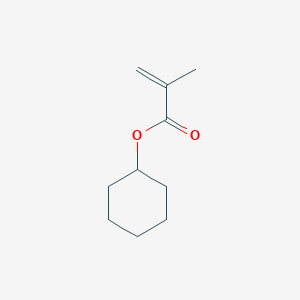
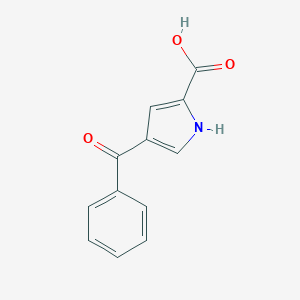
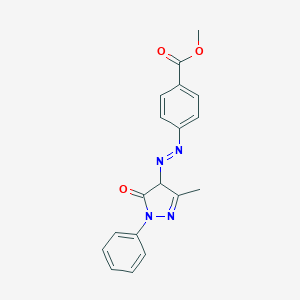
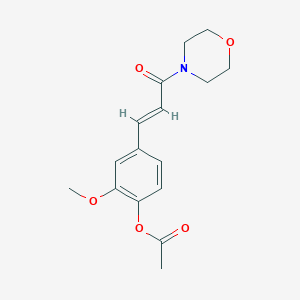
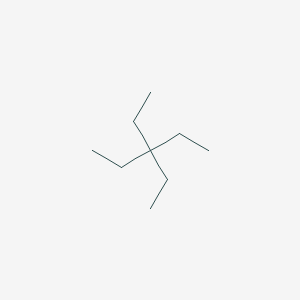
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
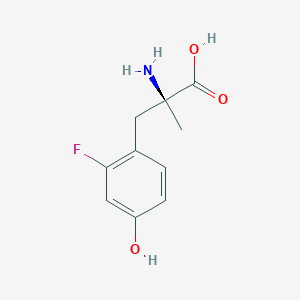
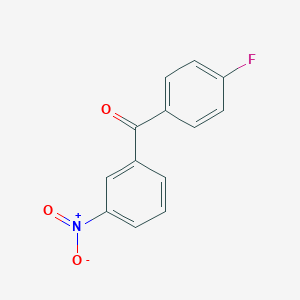
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
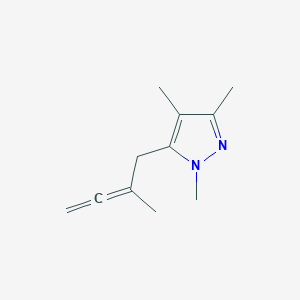
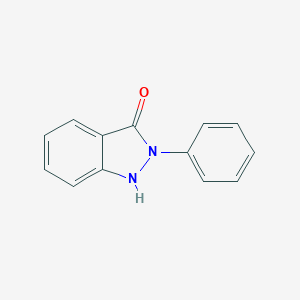
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)